
methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a thiosemicarbazone derivative that exhibits promising biological activities, including anticancer, antiviral, and antifungal properties.
Aplicaciones Científicas De Investigación
Methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anticancer activity against different types of cancer cells, including breast, lung, and colon cancer. This compound has also shown antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, it exhibits antifungal activity against Candida albicans and Aspergillus niger.
Mecanismo De Acción
The mechanism of action of methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate is not fully understood. However, studies have suggested that this compound exerts its biological activity through the inhibition of various enzymes and proteins. For instance, it has been reported to inhibit the activity of thioredoxin reductase, an enzyme that plays a crucial role in cancer cell proliferation and survival. Additionally, it has been shown to inhibit the expression of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects. Studies have reported that this compound induces apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment. Additionally, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to cancer cells. Moreover, this compound exhibits immunomodulatory effects, which can enhance the immune system's ability to fight cancer and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate has several advantages for lab experiments. Firstly, it exhibits promising biological activities, which makes it a potential candidate for drug development. Secondly, its synthesis method is well-established, and the compound can be easily synthesized in large quantities. However, there are some limitations to using this compound in lab experiments. Firstly, its mechanism of action is not fully understood, which can hinder its optimization for drug development. Secondly, its toxicity profile and pharmacokinetic properties are not well-characterized, which can limit its potential applications.
Direcciones Futuras
There are several future directions for the research on methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate. Firstly, further studies are needed to elucidate its mechanism of action and optimize its biological activity for drug development. Secondly, its toxicity profile and pharmacokinetic properties need to be thoroughly characterized to assess its safety and efficacy. Moreover, its potential applications in combination therapy with other anticancer or antiviral agents need to be explored. Finally, the development of analogs and derivatives of this compound can enhance its biological activity and expand its potential applications.
Métodos De Síntesis
The synthesis of methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate is a multi-step process that involves the reaction of 4-(chloromethyl) benzoic acid with thiosemicarbazide, followed by the reaction of the resulting intermediate with malononitrile and methyl iodide. The final product is obtained through the cyclization of the intermediate with sodium ethoxide. The synthesis of this compound has been reported in several studies, and different variations of the method have been developed.
Propiedades
IUPAC Name |
methyl 4-[(E)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-16-12(15)9-4-2-8(3-5-9)6-10(7-13)11(14)17/h2-6H,1H3,(H2,14,17)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPHHXPHTWDMQW-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

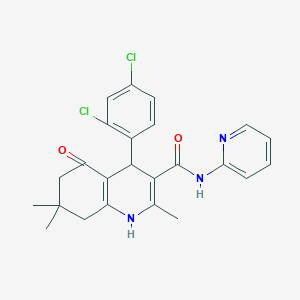
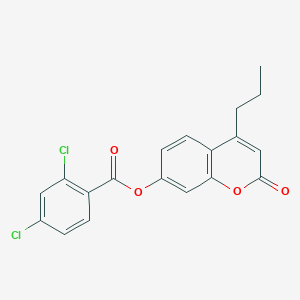
![ethyl 2-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5015672.png)
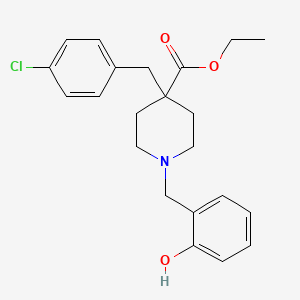

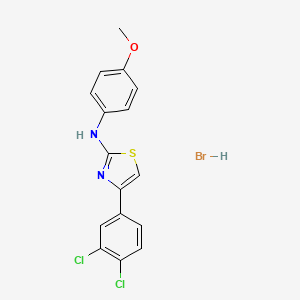
![2-[(2-chlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5015688.png)
![ethyl [2-({[(2,4-dichlorobenzoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5015690.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5015695.png)
![methyl 2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5015705.png)
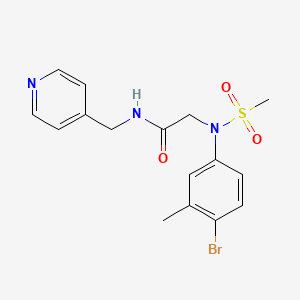
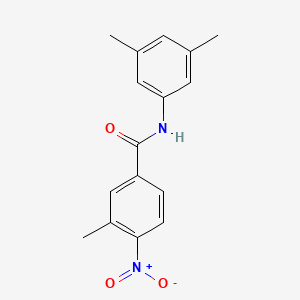

![4-butoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5015724.png)